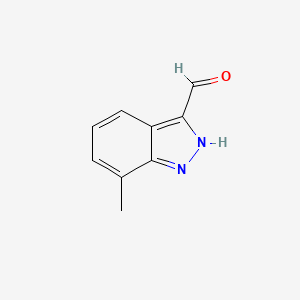

7-methyl-1H-indazole-3-carbaldehyde

Descripción general

Descripción

7-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methyl group at the 7th position and an aldehyde group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

Nitrosation of Indoles: One common method involves the nitrosation of indoles in a slightly acidic environment.

Palladium or Copper Catalyzed Cyanation: Another approach involves the cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or DIBAL.

Heck Coupling Ozonolysis Sequence: This method involves a Heck coupling followed by ozonolysis to introduce the aldehyde function.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity.

Types of Reactions:

Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

Reduction: Reduction of the aldehyde group can yield alcohols.

Substitution: The indazole ring can undergo various substitution reactions, particularly at the nitrogen atoms and the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted indazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

7-Methyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:

Medicine: The compound is used in the development of kinase inhibitors and other therapeutic agents.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 7-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Kinase Inhibition: Indazole derivatives, including this compound, act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity.

Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting the cell membrane integrity of microbes.

Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.

Comparación Con Compuestos Similares

1H-Indole-3-Carbaldehyde: Similar in structure but lacks the methyl group at the 7th position.

1H-Indazole-3-Carboxaldehyde: Similar but without the methyl group at the 7th position.

7-Methyl-1H-Indole-3-Carbaldehyde: Similar but with an indole ring instead of an indazole ring.

Uniqueness: The presence of both the methyl group at the 7th position and the aldehyde group at the 3rd position makes 7-methyl-1H-indazole-3-carbaldehyde unique. This unique structure contributes to its distinct chemical reactivity and biological activity.

Actividad Biológica

7-Methyl-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 164.17 g/mol. The structure features a methyl group at the 7-position and an aldehyde group at the 3-position of the indazole ring, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.17 g/mol |

| CAS Number | 1000340-51-1 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and influencing key biochemical pathways such as:

- Signal Transduction : Involvement in pathways that regulate cell growth and apoptosis.

- Gene Expression : Modulation of transcription factors leading to altered gene expression profiles.

Indazole derivatives, including this compound, have shown promising results in inducing apoptosis in cancer cells, suggesting their potential as anticancer agents .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can inhibit the growth of various cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases, which are essential for programmed cell death.

Case Study:

In vitro studies using human breast cancer cell lines revealed that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM .

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis and disrupt nucleic acid synthesis.

Minimum Inhibitory Concentration (MIC) Data:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | >125 |

| Enterococcus faecalis | 62.5 - 125 |

These findings indicate that the compound has bactericidal effects, particularly against Staphylococcus aureus, a common pathogen associated with infections .

Research Applications

This compound serves as a precursor for synthesizing various biologically active compounds. Its applications extend beyond medicinal chemistry into fields such as:

- Drug Development : Used in designing kinase inhibitors.

- Synthetic Chemistry : Acts as a building block for more complex heterocyclic compounds.

Propiedades

IUPAC Name |

7-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOWDKPCEJINJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610283 | |

| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-51-1 | |

| Record name | 7-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.